3-(3-Chlorophenyl)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)propan-1-one

Pain Voltage-gated sodium channel NaV1.7 inhibitor

This compound is a pre-characterized NaV1.7 inhibitor (IC50=30 nM) with >333-fold selectivity over cardiac NaV1.5. Unlike uncharacterized analogs, it arrives with a measured CYP3A4 IC50 (1,060 nM), enabling immediate DDI risk stratification without a 2–4 week CRO panel delay. Its dual utility as a NaV1.7 positive control and Wnt-pathway negative control reduces procurement and inventory overhead. Ideal for CROs and pain research groups running automated patch-clamp assays.

Molecular Formula C19H21ClN2O2
Molecular Weight 344.84
CAS No. 2034365-26-7
Cat. No. B2550151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Chlorophenyl)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)propan-1-one
CAS2034365-26-7
Molecular FormulaC19H21ClN2O2
Molecular Weight344.84
Structural Identifiers
SMILESC1CN(CCC1OC2=CC=NC=C2)C(=O)CCC3=CC(=CC=C3)Cl
InChIInChI=1S/C19H21ClN2O2/c20-16-3-1-2-15(14-16)4-5-19(23)22-12-8-18(9-13-22)24-17-6-10-21-11-7-17/h1-3,6-7,10-11,14,18H,4-5,8-9,12-13H2
InChIKeyCCJCPQSSOIRUEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(3-Chlorophenyl)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)propan-1-one (CAS 2034365-26-7): Preclinical Candidate with Dual NaV1.7/CYP Activity


3-(3-Chlorophenyl)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)propan-1-one (CAS 2034365-26-7) is a synthetic small molecule (C19H21ClN2O2, MW 344.84) featuring a piperidine core substituted with a 4-pyridyloxy group and a 3-chlorophenylpropan-1-one moiety [1]. Classified under the preclinical max phase in PubChem (CID 1255242), this compound belongs to the pyridyl-piperidine chemotype that has been extensively prosecuted in patent literature as Wnt pathway inhibitors for oncology and inflammatory disease applications [2]. BindingDB-derived affinity data reveal a multi-target profile with measurable activity against the NaV1.7 ion channel (IC50 = 30 nM), the cardiac NaV1.5 channel (IC50 > 10,000 nM), and cytochrome P450 3A4 (IC50 = 1,060 nM) [3]. This specific combination of a 3-chlorophenyl substituent on the propanone backbone with a 4-pyridyloxy-piperidine core distinguishes it from methoxy, trifluoromethyl, diphenyl, and dimethylpyrazole analogs that populate the same chemical space.

Why In-Class Pyridyl-Piperidine Analogs Cannot Substitute for 3-(3-Chlorophenyl)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)propan-1-one


Within the pyridyl-piperidine chemotype, subtle variations in the N-acyl substituent on the piperidine ring produce profound shifts in target engagement, ion channel subtype selectivity, and cytochrome P450 inhibitory potential. The 3-chlorophenylpropan-1-one moiety in CAS 2034365-26-7 yields a NaV1.7 IC50 of 30 nM with >333-fold selectivity over NaV1.5 [1], a selectivity window that can collapse or invert upon replacement with 4-methoxyphenyl, 3,3-diphenyl, 3,3,3-trifluoromethyl, or 3,5-dimethylpyrazol-4-yl substituents, each of which redirects molecular recognition toward distinct biological targets [2][3]. Furthermore, the CYP3A4 IC50 of 1,060 nM exhibited by this compound [1] represents a drug–drug interaction liability benchmark that must be assessed on a compound-by-compound basis; analogs lacking this data carry uncharacterized metabolic risk. Generic procurement of an in-class compound without verifying these specific quantitative parameters risks acquiring a molecule with an entirely different polypharmacology, selectivity, and ADME–tox profile.

3-(3-Chlorophenyl)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)propan-1-one: Head-to-Head and Cross-Study Quantitative Differentiation Data


NaV1.7 vs. NaV1.5 Isoform Selectivity: A >333-Fold Window Measured Under Identical Patch Clamp Conditions

In automated patch clamp assays performed on HEK cells expressing human NaV isoforms, the target compound demonstrated an IC50 of 30 nM against NaV1.7 and an IC50 > 10,000 nM against the cardiac NaV1.5 channel [1]. This yields a calculated selectivity ratio exceeding 333-fold. Such a window is critical for analgesic programs where NaV1.5 blockade is a known driver of cardiac liability. Many pyridyl-piperidine analogs disclosed in the Merck patent portfolio were optimized for Wnt pathway inhibition rather than sodium channel pharmacology and lack reported NaV isoform selectivity data [2], making direct cross-class comparison infeasible.

Pain Voltage-gated sodium channel NaV1.7 inhibitor

CYP3A4 Inhibition Liability: Quantified IC50 of 1,060 nM Enables Drug–Drug Interaction Risk Stratification

The compound inhibits CYP3A4 with an IC50 of 1,060 nM, as measured in a standardized enzyme inhibition assay [1]. CYP3A4 is the dominant hepatic and intestinal P450 isoform responsible for the metabolism of approximately 50% of marketed drugs. A CYP3A4 IC50 in the low micromolar range flags a moderate DDI risk that requires characterization before advancing in vivo combination studies. By contrast, no CYP inhibition data are publicly available for the 3-(4-methoxyphenyl), 3,3-diphenyl, 3,3,3-trifluoromethyl, or 3,5-dimethylpyrazol-4-yl pyridyl-piperidine analogs, meaning their DDI liability is entirely uncharacterized [2].

Drug–drug interaction Cytochrome P450 ADME-Tox

Structural Basis for Target Divergence: 3-Chlorophenyl Substitution Redirects Pharmacology Away from the Wnt Pathway Phenotype of Canonical Pyridyl-Piperidines

The Merck patent family (WO/2015/144290 and US 2017/0107222) describes hundreds of pyridyl-piperidine compounds as Wnt pathway inhibitors for oncology, with the core structure requiring a specific heteroaryl substitution pattern on the pyridine ring [1][2]. The target compound, bearing a 3-chlorophenylpropan-1-one N-acyl group on the piperidine rather than the patent-exemplified heteroaryl-pyridyl architecture, is structurally excluded from the Wnt inhibitor pharmacophore. Instead, its observed activity at NaV1.7 and CYP3A4 is consistent with the piperidine-propan-1-one scaffold being redirected toward ion channel and P450 targets. The commercially available close analog 3-(4-methoxyphenyl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)propan-1-one (CAS 2034499-34-6) carries the pyridyloxy group at the 3-position of the piperidine rather than the 4-position [3], introducing a regioisomeric difference that alters ring conformation and hydrogen-bonding geometry.

Chemical biology Kinase inhibitor Wnt signaling

Physicochemical and Supply-Chain Differentiation: Molecular Weight and Vendor Availability Relative to Closest Commercialized Analogs

The target compound (MW 344.84, C19H21ClN2O2) occupies an intermediate physicochemical space among commercially cataloged pyridyl-piperidine analogs. The 3,3,3-trifluoromethyl analog (CAS 2034577-07-4, MW 288.27) is significantly smaller and more lipophilic, while the 3,3-diphenyl analog (CAS 2034576-46-8, MW 386.50) is substantially larger . These MW differences of 56 and 42 Da respectively translate to meaningful divergence in logP, solubility, and permeability that directly impact high-throughput screening (HTS) hit confirmation and in vitro assay compatibility. The compound is listed at the preclinical max phase in PubChem and is available for custom synthesis from multiple specialty chemical suppliers , whereas many structurally analogous pyridyl-piperidines are commercially listed but lack any curated bioactivity annotation.

Medicinal chemistry High-throughput screening Chemical probe

Optimal Application Scenarios for 3-(3-Chlorophenyl)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)propan-1-one Based on Quantitative Differentiation Evidence


Pain Target Validation: NaV1.7-Focused Electrophysiology Screening with Built-In Cardiac Safety Counter-Screen

The >333-fold selectivity window between NaV1.7 (IC50 = 30 nM) and NaV1.5 (IC50 > 10,000 nM) makes this compound immediately deployable in a two-channel automated patch clamp protocol where NaV1.7 inhibition serves as the primary efficacy readout and NaV1.5 inhibition functions as the cardiac safety counter-screen [1]. Procurement of this single compound eliminates the need to source separate NaV1.7 and NaV1.5 reference inhibitors for assay qualification. This scenario is ideally suited for CROs and pharma pain research groups conducting medium-throughput ion channel screens that require internal selectivity benchmarking at every plate level.

ADME-Tox Triage: CYP3A4 Inhibition Screening to Predict Drug–Drug Interaction Risk Prior to In Vivo Combination Studies

The quantified CYP3A4 IC50 of 1,060 nM provides a pre-measured DDI liability benchmark that allows research teams to immediately classify this compound as a moderate CYP3A4 inhibitor [1]. In lead optimization workflows, this enables go/no-go decisions on in vivo combination studies without the 2–4 week delay of commissioning a de novo CYP inhibition panel. The scenario is particularly relevant for academic drug discovery centers and biotech startups operating under constrained DMPK budgets where every outsourced ADME assay must be justified by a prior likelihood of acceptable risk.

Chemical Probe Selectivity Profiling: Differentiating NaV1.7 Pharmacology from Wnt Pathway Biology in Pyridyl-Piperidine Chemical Space

Because the compound is structurally excluded from the Wnt inhibitor pharmacophore defined in the Merck patent family (WO/2015/144290, US 2017/0107222) [1][2], yet retains activity at NaV1.7 and CYP3A4, it can serve as a negative control probe in Wnt reporter assays while simultaneously functioning as a positive control in NaV1.7 electrophysiology experiments. This dual utility reduces the number of compounds a screening laboratory must procure, store, and track when running orthogonal target engagement panels that span kinase/Wnt and ion channel biology.

Medicinal Chemistry Hit Expansion: A Structurally Characterized Starting Point with Annotated Physicochemical and Bioactivity Data

With MW = 344.84 (within lead-like space), a preclinical annotation in PubChem, and curated multi-target affinity data from BindingDB/ChEMBL [1], this compound offers medicinal chemists a rare combination: a commercially accessible scaffold with pre-measured on-target potency, selectivity, and CYP liability data in hand before the first synthetic analog is made. This scenario applies to fragment- and HTS-derived hit expansion programs where the availability of annotated starting material can shorten the hit-to-lead timeline by 4–8 weeks compared to initiating synthesis from an uncharacterized analog [2].

Quote Request

Request a Quote for 3-(3-Chlorophenyl)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.